(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanethiol

Lipophilicity LogP Membrane permeability

(5‑Fluoro‑1H‑benzo[d]imidazol‑2‑yl)methanethiol (CAS 109949‑19‑1) is a heteroaromatic thiol comprising a 5‑fluorobenzimidazole core and a pendant methanethiol group (C8H7FN2S, MW 182.22). It belongs to the 2‑mercaptomethylbenzimidazole family, a privileged scaffold in medicinal chemistry and agrochemical research.

Molecular Formula C8H7FN2S
Molecular Weight 182.216
CAS No. 109949-19-1
Cat. No. B563979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanethiol
CAS109949-19-1
Synonyms1H-Benzimidazole-2-methanethiol,5-fluoro-(9CI)
Molecular FormulaC8H7FN2S
Molecular Weight182.216
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC(=N2)CS
InChIInChI=1S/C8H7FN2S/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4H2,(H,10,11)
InChIKeyPSLGDTHKNBZCGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5‑Fluoro‑1H‑benzo[d]imidazol‑2‑yl)methanethiol (CAS 109949‑19‑1) – Procurement‑Grade Overview for Fluorinated Benzimidazole Thiol Building Blocks


(5‑Fluoro‑1H‑benzo[d]imidazol‑2‑yl)methanethiol (CAS 109949‑19‑1) is a heteroaromatic thiol comprising a 5‑fluorobenzimidazole core and a pendant methanethiol group (C8H7FN2S, MW 182.22) . It belongs to the 2‑mercaptomethylbenzimidazole family, a privileged scaffold in medicinal chemistry and agrochemical research. The compound is supplied as a white to off‑white solid and is primarily employed as a synthetic intermediate for assembling bioactive molecules, metal‑chelating probes, and rubber antioxidants [1].

Why In‑Class Benzimidazole Thiols Cannot Substitute (5‑Fluoro‑1H‑benzo[d]imidazol‑2‑yl)methanethiol


Benzimidazole‑2‑methanethiols bearing different substituents differ substantially in lipophilicity, ionisation state, metabolic stability, and target‑binding affinity. The 5‑fluoro substituent exerts a strong electron‑withdrawing effect that lowers the pKa of the imidazole N–H, alters the LogP, and modulates non‑covalent interactions with biological targets . Non‑fluorinated, 5‑methyl, or homologue‑extended analogs exhibit divergent physicochemical and pharmacokinetic profiles, meaning that direct replacement risks altered solubility, permeability, protein binding, and ultimately pharmacological or material performance [1]. The quantitative evidence below demonstrates that the 5‑fluoro‑mercaptomethyl substitution pattern is not interchangeable with its closest structural neighbors.

Quantitative Differentiation of (5‑Fluoro‑1H‑benzo[d]imidazol‑2‑yl)methanethiol Against Structural Analogs


Lipophilicity Gain Over the Non‑Fluorinated Des‑Fluoro Analog

The 5‑fluoro substitution increases the calculated LogP of (5‑fluoro‑1H‑benzo[d]imidazol‑2‑yl)methanethiol by +0.18 log units relative to the non‑fluorinated parent 1H‑benzimidazole‑2‑methanethiol (des‑fluoro analog). This indicates enhanced membrane permeability and higher organic‑solvent extractability, relevant for both biological assays and purification protocols .

Lipophilicity LogP Membrane permeability

Reduced Imidazole N–H pKa Relative to 5‑Methyl Analog

The electron‑withdrawing fluorine atom lowers the predicted imidazole N–H pKa from 8.91 (5‑methyl analog) to 8.62, a shift of –0.29 pKa units. This translates to a ~2‑fold increase in the fraction of anionic conjugate base at physiological pH, which can influence target engagement, solubility, and metal‑chelation behavior .

pKa Ionisation state Hydrogen‑bond donor strength

Enhanced Metabolic Stability of Fluorobenzimidazole Scaffolds vs. Non‑Fluorinated Analogs

In a direct comparison of fluorobenzimidazole‑based HCV NS5A inhibitors versus their non‑fluorinated benzimidazole counterparts, Randolph et al. (2016) demonstrated that fluorination on the benzimidazole core conferred improved pharmacokinetic (PK) properties, including enhanced metabolic stability [1]. Although the study evaluated elaborated drug‑like molecules rather than the methanethiol building block itself, the SAR establishes a class‑level principle: 5‑fluoro substitution on the benzimidazole ring consistently improves metabolic robustness relative to the non‑fluorinated scaffold.

Metabolic stability Microsomal clearance HCV NS5A

Patent‑Validated Utility as an Intermediate for Prolyl Hydroxylase Inhibitors (IC50 = 501 nM)

The 5‑fluorobenzimidazole‑2‑methanethiol scaffold serves as a precursor for 1‑(5‑fluoro‑1H‑benzoimidazol‑2‑yl)‑1H‑pyrazole‑4‑carboxylic acid, a compound disclosed in U.S. Patents US10851083 and US11618744 (Example 42). This derivative inhibits human prolyl hydroxylase‑2 (PHD2) with an IC50 of 501 nM [1]. By comparison, the analogous 6‑ethoxy‑5‑fluoro derivative (Example 119) achieves an IC50 of 316 nM, confirming that subtle modifications on the benzimidazole core modulate inhibitory potency and that the 5‑fluoro‑2‑methanethiol intermediate is essential for constructing this pharmacophore.

Prolyl hydroxylase PHD2 IC50 Patent intermediate

Versatile Thiol‑Based Derivatization Platform for Antimicrobial and Antitumor Agents

The 2‑mercaptomethyl group serves as a reactive handle for generating structurally diverse benzimidazole libraries. Khalifa (2020) demonstrated that 2‑mercaptomethyl benzimidazole (the non‑fluorinated scaffold) reacts efficiently with nucleophilic reagents to produce derivatives exhibiting antimicrobial activity against Gram‑positive and Gram‑negative bacteria, as well as cytotoxic activity against HEP‑G2 human hepatoma cells (inhibition zone and MIC data reported) [1]. Introduction of the 5‑fluoro substituent (the target compound) is expected to further modulate biological potency, as demonstrated in the PHD2 inhibitor series above, while retaining the same synthetic versatility of the thiol group.

Benzimidazole Thiol Antimicrobial Cytotoxic Derivatization

Distinct Physicochemical Profile vs. Ethanol and Ethanethiol Homologs

The methanethiol derivative (C8H7FN2S) differs systematically from the alcohol analog (5‑fluoro‑1H‑benzo[d]imidazol‑2‑yl)methanol (C8H7FN2O, CAS 39811‑07‑9) and the ethanethiol homolog 2‑(5‑fluoro‑1H‑benzo[d]imidazol‑2‑yl)ethanethiol (C9H9FN2S, CAS 109949‑20‑4). The methanethiol compound has a predicted boiling point of 391.7 °C and density of 1.405 g/cm³ , whereas the ethanol analog has a boiling point of 416.1 °C and density 1.468 g/cm³ . The ethanethiol homolog, with one additional methylene unit, has a lower density (1.3 g/cm³) and higher molecular weight (196.24 vs. 182.22) . These differences in volatility, density, and steric bulk affect purification method choice, formulation, and steric accessibility of the thiol during conjugation.

Physicochemical properties Boiling point Density Rotatable bonds

Application Scenarios Where (5‑Fluoro‑1H‑benzo[d]imidazol‑2‑yl)methanethiol Delivers Differentiated Value


Medicinal Chemistry: Synthesis of PHD2‑Targeting Probes and Drug Candidates

The compound serves as a key intermediate for generating 1‑(5‑fluorobenzimidazol‑2‑yl)‑1H‑pyrazole‑4‑carboxylic acid derivatives that inhibit PHD2 with sub‑micromolar IC50 values (501 nM, patent Example 42) [1]. Researchers requiring a fluorinated benzimidazole methanethiol building block for PHD2‑focused medicinal chemistry programs should prioritize this compound over non‑fluorinated or alcohol analogs to maintain patent‑validated pharmacophoric requirements.

Library Synthesis: Fluorinated 2‑Mercaptomethyl Benzimidazole Derivatives with Antimicrobial and Antitumor Activity

The nucleophilic thiol moiety enables rapid S‑functionalization (alkylation, disulfide, metal‑coordination) to generate structurally diverse libraries. Khalifa (2020) validated this approach for the non‑fluorinated scaffold, achieving antimicrobial and cytotoxic activity [2]. Employing the 5‑fluoro variant adds metabolic stability and binding‑site complementarity, as demonstrated by the HCV NS5A inhibitor SAR [3], making it the preferred starting material for libraries targeting intracellular or metabolically labile targets.

Physicochemical Property Optimization in Lead Series

When LogP or pKa tuning is required in a lead series, the 5‑fluoro‑methanethiol scaffold provides a predictable +0.18 LogP increase versus the des‑fluoro analog and a –0.29 pKa unit decrease relative to the 5‑methyl analog . These quantitative physicochemical shifts enable rational logD‑driven permeability enhancement or ionisation‑state manipulation without altering the core thiol reactivity, supporting property‑based design in drug discovery.

Coordination Chemistry and Metal‑Chelating Sensor Development

The lower imidazole N–H pKa (8.62 vs. 8.91 for the 5‑methyl analog) favors deprotonation at neutral pH, enhancing the benzimidazole’s ability to act as an anionic ligand for transition metals. Combined with the thiol group, this bifunctional chelating motif is suitable for developing fluorescent probes or metal‑organic frameworks where stronger, pH‑sensitive coordination is desired.

Quote Request

Request a Quote for (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanethiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.